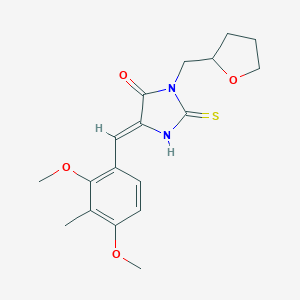
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, the compound has been reported to inhibit the growth of cancer cells and induce apoptosis. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways. In cancer treatment, the compound has been reported to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, the compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone have been extensively studied. In cancer treatment, the compound has been reported to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The compound is easy to synthesize and has high purity and yield. It also exhibits potent biological activity, making it a promising compound for further research. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of the compound, which can provide insights into its potential applications in different fields. Another direction is to study the compound's pharmacokinetics and toxicity in vivo, which can provide information on its potential use as a therapeutic agent. Additionally, the compound can be modified to improve its solubility and potency, leading to the development of novel compounds with enhanced biological activity.
Conclusion:
In conclusion, 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on the compound, which can lead to the development of novel compounds with enhanced biological activity.
Synthesemethoden
The synthesis of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been achieved through different methods. One of the most common methods involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone in the presence of a catalyst. The reaction yields the desired compound with high purity and yield. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.
Eigenschaften
Produktname |
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C18H22N2O4S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-11-15(22-2)7-6-12(16(11)23-3)9-14-17(21)20(18(25)19-14)10-13-5-4-8-24-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,19,25)/b14-9- |
InChI-Schlüssel |
MYYDUXJSCGEXLY-ZROIWOOFSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1OC)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
